5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 5-(4-fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (molecular formula: C₂₃H₁₉FN₂O₂) is a tricyclic heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a 4-fluorophenyl group at position 5, a 4-methoxyphenyl group at position 2, and a methoxy substituent at position 7 (). Key physicochemical properties include:
- Molecular weight: 380.41 g/mol
- SMILES:
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F - InChIKey:
RMPDWYSTALCBRQ-UHFFFAOYSA-N
Properties
Molecular Formula |
C24H21FN2O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21FN2O3/c1-28-18-12-8-15(9-13-18)20-14-21-19-4-3-5-22(29-2)23(19)30-24(27(21)26-20)16-6-10-17(25)11-7-16/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
RVQGFBUOVYBCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Industrial production methods often involve the use of aromatic amines, phenols, and formaldehyde in a one-pot process by heating the reactants . The reaction conditions typically include refluxing the mixture in methanol or other suitable solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Implications
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Halogen Substitution : Replacement of fluorine (target) with chlorine () or bromine () alters electronic properties. Bromine’s larger atomic radius may enhance binding affinity but increase cytotoxicity.
- Methoxy vs.
- Bulkier Groups : The tert-butyl substituent () introduces steric hindrance, which could reduce metabolic clearance but limit target engagement.
Biological Activity
The compound 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo and benzoxazine moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer activity of benzoxazine derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For example:
- In vitro studies demonstrated that certain benzoxazine derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cancer cell lines . This indicates a significant potential for these compounds as lead candidates in anticancer drug development.
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis , which is crucial for tumor growth and metastasis.
- Modulation of various signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- The presence of methoxy groups enhances solubility and bioavailability.
- The fluorine atom may contribute to increased potency through enhanced interactions with biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzoxazine derivatives:
| Study | Compound | Cell Lines Tested | IC50 Value (µM) | Findings |
|---|---|---|---|---|
| 1 | Benzoxazine A | PC-3, MDA-MB-231 | 8.5 | Induced apoptosis |
| 2 | Benzoxazine B | MIA PaCa-2 | 15.0 | Inhibited angiogenesis |
| 3 | Benzoxazine C | U-87 MG | 12.0 | Reduced cell viability |
These findings underscore the potential of benzoxazine derivatives in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
